(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid
Overview
Description
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a thiophene ring substituted with bromine and methyl groups. This compound is of interest in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid typically involves the borylation of the corresponding bromothiophene derivative. One common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is carried out in the presence of a palladium catalyst, such as Pd(dppf)Cl2, and a base, such as potassium acetate, in a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale syntheses but are optimized for larger scales. This involves the use of continuous flow reactors to improve reaction efficiency and yield. The choice of solvents, catalysts, and reaction conditions is carefully controlled to ensure consistent product quality and minimize waste.
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form biaryl or styrene derivatives. This compound can also participate in other reactions, including oxidation, reduction, and substitution reactions, depending on the reagents and conditions used .
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., THF, DMF).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include biaryl compounds, styrene derivatives, and various substituted thiophenes, depending on the specific reaction and conditions employed .
Scientific Research Applications
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is widely used in scientific research due to its versatility in organic synthesis. Its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Biology: Employed in the development of biologically active compounds and as a tool in chemical biology for the modification of biomolecules.
Medicine: Utilized in the synthesis of potential drug candidates and in medicinal chemistry for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves the formation of a palladium complex with the boronic acid and the halide substrate. This complex undergoes transmetalation, where the boron atom transfers its organic group to the palladium center. Subsequent reductive elimination releases the coupled product and regenerates the palladium catalyst .
Comparison with Similar Compounds
Similar Compounds
- Phenylboronic acid
- 4-Bromophenylboronic acid
- 3,5-Dimethylphenylboronic acid
Uniqueness
(4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid is unique due to the presence of both bromine and methyl substituents on the thiophene ring, which can influence its reactivity and selectivity in cross-coupling reactions. This compound offers a distinct combination of electronic and steric properties that can be advantageous in the synthesis of specific target molecules .
Properties
IUPAC Name |
(4-bromo-3,5-dimethylthiophen-2-yl)boronic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8BBrO2S/c1-3-5(8)4(2)11-6(3)7(9)10/h9-10H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IFURVKXPSNUGPP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(S1)C)Br)C)(O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8BBrO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00571987 | |
Record name | (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.91 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172872-73-0 | |
Record name | (4-Bromo-3,5-dimethylthiophen-2-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00571987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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